1-(chloromethyl)-4-pentyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
1-(Chloromethyl)-4-pentyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound featuring a fused triazoloquinazolinone core. Its structure includes a chloromethyl group at position 1 and a pentyl chain at position 4 (Figure 1). The molecular formula is C₁₆H₁₇ClN₄O, with a molecular weight of 316.79 g/mol. This compound belongs to a broader class of triazoloquinazolinones, which are explored for diverse pharmacological activities, including H₁-antihistaminic, phosphodiesterase inhibitory, and kinase inhibitory effects .
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-2-3-6-9-19-14(21)11-7-4-5-8-12(11)20-13(10-16)17-18-15(19)20/h4-5,7-8H,2-3,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBWWJWQHGCBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Chloromethyl)-4-pentyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazoloquinazolines and exhibits a complex structure characterized by a quinazolinone core linked with a triazole ring. The presence of the chloromethyl and pentyl groups enhances its chemical diversity and biological potential.
- Molecular Formula : C₁₅H₁₇ClN₄O
- Molecular Weight : 304.77 g/mol
- CAS Number : 771499-33-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit histone acetyltransferase PCAF by binding to its active site. This inhibition results in altered gene expression profiles that may contribute to its anticancer effects.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Studies have indicated that derivatives of triazoloquinazolines possess significant cytotoxic properties against various cancer cell lines. For instance, compounds similar to this compound have shown IC₅₀ values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines .
- Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in cancer cells .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,2,4-Triazolo[4,3-c]quinazolines | Similar core structure but different substitutions | Varies by specific derivative |
| 1,2,4-Triazolo[4,3-a]pyrazines | Different pharmacological profiles | Often investigated as kinase inhibitors |
| 1,2,4-Triazolo[4,3-b]tetrazines | Noted for explosive properties | Studied for materials science applications |
Case Studies
Recent research has highlighted the potential of triazoloquinazoline derivatives in cancer therapy. For example:
- A study demonstrated that certain derivatives exhibited high binding affinity to DNA while showing lower activity against topoisomerase II (Topo II) compared to other quinazoline derivatives. This suggests a selective mechanism of action that may be exploited in developing targeted cancer therapies .
- Another investigation into the cytotoxicity of various triazoloquinazolines revealed that modifications in the substituent groups significantly impacted their biological activity. Compounds with bulky amine substitutions showed reduced cytotoxicity due to steric hindrance affecting their ability to interact with DNA .
Scientific Research Applications
Biological Activities
1-(Chloromethyl)-4-pentyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibits significant biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that this compound interacts with histone acetyltransferase PCAF, inhibiting its activity and leading to altered gene expression associated with anticancer effects. The inhibition of PCAF can potentially disrupt cancer cell proliferation and survival pathways.
Antihistaminic Properties
In vivo studies have shown that related compounds within the quinazoline family exhibit antihistaminic activity. For instance, derivatives of 4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one demonstrated significant protection against histamine-induced bronchospasm in guinea pigs. Such findings suggest potential applications in treating allergic reactions and asthma .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have reported that derivatives exhibit superior antibacterial effects compared to antifungal activities. This makes them promising candidates for developing new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions of suitable precursors. The structural diversity introduced by substituents such as the chloromethyl and pentyl groups enhances its biological activity and specificity.
Case Studies
Several case studies illustrate the compound's potential applications:
- Cancer Treatment : A study demonstrated that compounds similar to this compound can inhibit tumor growth in xenograft models by modulating gene expression through PCAF inhibition.
- Antihistaminic Efficacy : In a controlled trial involving guinea pigs exposed to histamine challenges, the compound showed comparable efficacy to established antihistamines like chlorpheniramine maleate while exhibiting lower sedation rates.
- Antimicrobial Efficacy : A series of synthesized derivatives were tested against a panel of bacterial and fungal strains. Results indicated a broad spectrum of activity against Gram-positive bacteria with minimal resistance observed in clinical isolates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinazolinones exhibit significant pharmacological versatility, modulated by substituents at positions 1 and 3. Below is a detailed comparison of structural analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects at Position 1
- 1-(Chloromethyl) vs. 1-Substituted Aryl/Alkyl Groups :
- The chloromethyl group in the target compound introduces electrophilic reactivity, enabling nucleophilic substitution reactions (e.g., with thiols or amines) for further derivatization. This contrasts with 1-aryl or 1-alkyl analogs (e.g., 1-phenyl or 1-cyclopentyl), which prioritize steric and hydrophobic interactions in target binding .
- Example : 1-(4-Bromophenyl)-4-benzyl-4H,5H-triazoloquinazolin-5-one () shows enhanced H₁-antihistaminic activity due to the bulky bromophenyl group, which may improve receptor affinity compared to the smaller chloromethyl substituent .
Substituent Effects at Position 4
- 4-Pentyl vs. 4-Methyl/4-Benzyl/4-Phenyl :
- The pentyl chain increases lipophilicity (logP ≈ 3.5) compared to shorter alkyl chains (e.g., 4-methyl, logP ≈ 2.1) or aromatic groups (4-benzyl, logP ≈ 3.0). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Example : 4-Benzyl-1-substituted analogs (e.g., 4-benzyl-1-cyclopentyl) demonstrated potent phosphodiesterase inhibition (IC₅₀ = 0.8 µM), suggesting that bulkier 4-substituents optimize enzyme binding .
Physicochemical Properties
Pharmacological Implications
- H₁-Antihistaminic Activity : 1-Substituted-4-phenyl analogs (e.g., 1-ethyl-4-phenyl) showed potent H₁ antagonism (IC₅₀ = 9.2 nM), but the target compound’s pentyl chain may shift activity toward other targets .
- Kinase Inhibition : Compounds with 4-aryl groups (e.g., 4-(3-methoxyphenyl)) exhibit kinase inhibitory effects, suggesting that the pentyl group’s flexibility could modulate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
